Undecyl formate

Catalog No.
S12542107
CAS No.
5454-24-0
M.F
C12H24O2
M. Wt
200.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecyl formate

CAS Number

5454-24-0

Product Name

Undecyl formate

IUPAC Name

undecyl formate

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13/h12H,2-11H2,1H3

InChI Key

OASFNORBKVGDRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC=O

Undecyl formate is an ester formed from undecyl alcohol and formic acid. Its chemical structure is characterized by a long undecyl chain (C11) attached to the formate group, which is derived from formic acid (HCOOH). This compound is part of the family of fatty acid esters and is notable for its unique properties that arise from both its long hydrocarbon chain and the ester functional group. Undecyl formate is typically a colorless liquid with a pleasant odor, making it suitable for various applications in the fragrance and flavor industries.

Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, undecyl formate can be hydrolyzed back into undecyl alcohol and formic acid.
    Undecyl formate+H2OUndecyl alcohol+Formic acid\text{Undecyl formate}+H_2O\rightleftharpoons \text{Undecyl alcohol}+\text{Formic acid}
  • Transesterification: This reaction involves exchanging the alkoxy group of undecyl formate with another alcohol, producing a different ester.
  • Esterification: Undecyl formate can also react with other carboxylic acids to form new esters.

Undecyl formate can be synthesized through various methods, primarily involving the esterification of undecyl alcohol with formic acid. Common synthesis methods include:

  • Direct Esterification: Mixing undecyl alcohol with formic acid in the presence of an acid catalyst (such as sulfuric acid) under reflux conditions.
  • Enzymatic Synthesis: Utilizing lipases to catalyze the reaction between undecyl alcohol and formic acid. This method is often favored for its specificity and mild reaction conditions.
  • Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate the esterification process, resulting in higher yields and shorter reaction times.

Undecyl formate has several applications across different industries:

  • Fragrance Industry: Due to its pleasant aroma, it is used as a fragrance component in perfumes and cosmetic products.
  • Flavoring Agent: It can be utilized as a flavoring agent in food products, contributing to fruity or floral notes.
  • Solvent: Undecyl formate may serve as a solvent in various chemical processes due to its low toxicity and volatility.

Undecyl formate shares similarities with various other fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Decyl FormateC10H20O2Shorter carbon chain compared to undecyl formate.
Dodecyl FormateC12H24O2Longer carbon chain, potentially different properties.
Ethyl FormateC3H6O2Smaller size; more volatile and less viscous.
Phenethyl FormateC9H10O2Contains an aromatic ring; different sensory properties.

Undecyl formate's longer carbon chain provides unique physical properties such as higher viscosity and lower volatility compared to shorter-chain esters, making it particularly suitable for specific applications in fragrances and flavors where stability and persistence are desired.

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Exact Mass

200.177630004 g/mol

Monoisotopic Mass

200.177630004 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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